molecular formula C14H8BrNO B1345405 2-Bromo-2'-cyanobenzophenone CAS No. 746651-83-2

2-Bromo-2'-cyanobenzophenone

Cat. No.: B1345405
CAS No.: 746651-83-2
M. Wt: 286.12 g/mol
InChI Key: RAMDLDMVUHKNBK-UHFFFAOYSA-N
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Description

2-Bromo-2’-cyanobenzophenone is an organic compound with the molecular formula C14H8BrNO It is a derivative of benzophenone, where a bromine atom is substituted at the 2-position and a cyano group at the 2’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-2’-cyanobenzophenone can be synthesized through several methods. One common approach involves the bromination of 2’-cyanobenzophenone. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) under controlled temperature conditions .

Industrial Production Methods

Industrial production of 2-Bromo-2’-cyanobenzophenone may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2’-cyanobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-2’-cyanobenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-2’-cyanobenzophenone involves its interaction with molecular targets through its functional groups. The bromine atom and cyano group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4’-cyanobenzophenone
  • 2-Bromo-2’-methoxybenzophenone
  • 2-Bromo-2’-nitrobenzophenone

Uniqueness

2-Bromo-2’-cyanobenzophenone is unique due to the presence of both bromine and cyano groups, which confer distinct reactivity and properties.

Properties

IUPAC Name

2-(2-bromobenzoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO/c15-13-8-4-3-7-12(13)14(17)11-6-2-1-5-10(11)9-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMDLDMVUHKNBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641437
Record name 2-(2-Bromobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746651-83-2
Record name 2-(2-Bromobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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